Home > Products > Screening Compounds P48737 > SNS-314 Mesylate
SNS-314 Mesylate - 1146618-41-8

SNS-314 Mesylate

Catalog Number: EVT-256304
CAS Number: 1146618-41-8
Molecular Formula: C19H19ClN6O4S3
Molecular Weight: 527.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SNS-314 Mesylate is a synthetic small molecule that functions as a potent pan-Aurora kinase inhibitor. [, , , , , , , , , , , , , , ] It exhibits inhibitory activity against Aurora kinase isoforms A, B, and C in the low nanomolar range. [, ] Due to its potent inhibition of these kinases, SNS-314 Mesylate has been investigated for its anti-tumor properties, particularly in various cancer models. [, , , , , , , , , , , , , ]

Voxelotor

    Compound Description: Voxelotor is an FDA-approved medication used to treat sickle cell disease (SCD). It acts by increasing the affinity of hemoglobin for oxygen, thereby preventing the formation of sickle hemoglobin fibers. [, ]

    Relevance: Voxelotor was identified alongside SNS-314 Mesylate in a high-throughput screen for compounds that prevent the sickling of red blood cells. [] While both compounds demonstrated antisickling activity, they appear to operate via different mechanisms. SNS-314 Mesylate prevented sickling in the absence of oxygen, while Voxelotor did not. [] This difference suggests that, unlike Voxelotor, SNS-314 Mesylate does not primarily act by increasing hemoglobin's affinity for oxygen. []

Selonsertib

    Compound Description: Selonsertib is a selective inhibitor of apoptosis signal-regulating kinase 1 (ASK1). []

    Relevance: This compound was identified in a cell-based assay alongside SNS-314 Mesylate for its ability to stabilize cellular microtubules. [] While the study primarily focused on kinase inhibitors, it is noteworthy that neither Selonsertib nor SNS-314 Mesylate directly interacted with tubulin. [] This shared feature suggests that their microtubule-stabilizing effects might stem from off-target activities or indirect mechanisms related to kinase inhibition.

Masitinib

    Compound Description: Masitinib is a tyrosine kinase inhibitor that targets c-Kit, PDGFR, and FGFR. []

    Relevance: Identified alongside SNS-314 Mesylate in a cell-based assay for its ability to stabilize cellular microtubules. [] Importantly, the study demonstrated that neither Masitinib nor SNS-314 Mesylate directly interacted with tubulin, implying their microtubule-stabilizing effects could be attributed to off-target activities or indirect mechanisms linked to kinase inhibition. []

Intedanib

    Compound Description: Intedanib is a multi-target tyrosine kinase inhibitor that acts on VEGFR, FGFR, and PDGFR. []

    Relevance: This compound was identified, along with SNS-314 Mesylate, in a cell-based assay for its capacity to stabilize cellular microtubules. [] A key observation from the study was that both Intedanib and SNS-314 Mesylate did not directly interact with tubulin, suggesting their microtubule-stabilizing effects might arise from off-target interactions or indirect mechanisms associated with kinase inhibition. []

PF-0477736

    Compound Description: PF-0477736 is an inhibitor of focal adhesion kinase (FAK). []

    Relevance: It was found, along with SNS-314 Mesylate, to stabilize cellular microtubules in a cell-based assay. [] Notably, the study revealed that neither PF-0477736 nor SNS-314 Mesylate directly interacted with tubulin, indicating that their microtubule-stabilizing effects could be due to off-target effects or indirect mechanisms related to kinase inhibition. []

MPI-0479605

    Compound Description: MPI-0479605 is an inhibitor of the kinase Plk1. []

    Relevance: This compound, along with SNS-314 Mesylate, exhibited the ability to stabilize cellular microtubules in a cell-based assay. [] Importantly, neither MPI-0479605 nor SNS-314 Mesylate showed direct interaction with tubulin, suggesting their microtubule-stabilizing properties might be a result of off-target effects or indirect mechanisms associated with kinase inhibition. []

Ponatinib

    Compound Description: Ponatinib is a multi-target tyrosine kinase inhibitor targeting BCR-Abl, FGFR, VEGFR, and PDGFR. []

    Relevance: Alongside SNS-314 Mesylate, this compound demonstrated the capacity to stabilize cellular microtubules in a cell-based assay. [] The study notably highlighted that neither Ponatinib nor SNS-314 Mesylate directly interacted with tubulin, pointing towards the possibility that their microtubule-stabilizing effects stem from off-target interactions or indirect mechanisms associated with kinase inhibition. []

MK-0457 (VX-680)

    Compound Description: MK-0457, also known as VX-680, is a pan-Aurora kinase inhibitor. [, ]

    Relevance: MK-0457, like SNS-314 Mesylate, belongs to the class of pan-Aurora kinase inhibitors. [, ] These compounds are designed to inhibit all three Aurora kinase isoforms (A, B, and C). [, ]

GSK1070916

    Compound Description: GSK1070916 is a selective Aurora B kinase inhibitor. [, ]

    Relevance: Although GSK1070916 is a selective Aurora B kinase inhibitor, it shares structural similarities with other Aurora kinase inhibitors, including SNS-314 Mesylate, which is a pan-Aurora kinase inhibitor. [, ] These structural similarities allow for the development of 3D-QSAR models to understand the structural determinants of Aurora B inhibition. []

Quercetin

    Compound Description: Quercetin is a plant flavonoid with antioxidant and anti-inflammatory properties. []

    Relevance: Quercetin, encapsulated in a hyaluronic acid hydrogel, was investigated in combination with SNS-314 Mesylate for its effects on human medullary and papillary thyroid cancer cells. [] Results showed that the combination of Quercetin and SNS-314 Mesylate led to a synergistic cytotoxic effect on the cancer cell lines. []

Gemcitabine, 5-Fluorouracil (5-FU), Carboplatin, Daunomycin, SN-38, Docetaxel, Vincristine

    Compound Description: These compounds are all established chemotherapeutic agents commonly used in cancer treatment. They have various mechanisms of action, including inhibiting DNA synthesis, interfering with microtubule function, and inducing apoptosis. []

    Relevance: These chemotherapeutic agents were investigated in combination with SNS-314 Mesylate to assess their potential synergistic or additive effects against cancer cells. [] The study aimed to explore the potential benefits of combining SNS-314 Mesylate with existing chemotherapeutic options. []

Classification

SNS-314 mesylate is classified as a small molecule drug and falls under the category of kinase inhibitors. Its primary target is the Aurora kinase family, which plays a pivotal role in cancer cell proliferation. The compound is recognized for its ability to inhibit all three isoforms of Aurora kinases, making it a valuable candidate in cancer therapeutics .

Synthesis Analysis

The synthesis of SNS-314 mesylate involves multiple steps:

  1. Formation of the Core Structure: The initial step includes synthesizing the core structure through reactions that couple a thiazole ring with a thieno[3,2-d]pyrimidine moiety.
  2. Introduction of Functional Groups: Functional groups such as chlorophenyl and urea are introduced via nucleophilic substitution and condensation reactions.
  3. Mesylation: The final step involves mesylation using methanesulfonic acid to produce SNS-314 mesylate .

Technical Parameters

  • Starting Materials: Thiazole derivatives, thieno[3,2-d]pyrimidines, methanesulfonic acid.
  • Reagents: Nucleophiles for substitution reactions.
  • Conditions: Specific temperature and solvent conditions may vary depending on the reaction step.
Molecular Structure Analysis

The molecular formula of SNS-314 mesylate is C19H19ClN6O4S3C_{19}H_{19}ClN_{6}O_{4}S_{3}, with a molecular weight of approximately 527.03 g/mol .

Structural Features

  • Core Components: The structure includes a thiazole ring, a thieno[3,2-d]pyrimidine moiety, and a chlorophenyl group.
  • Functional Groups: The presence of urea and methanesulfonic acid contributes to its solubility and reactivity.

Relevant Data

  • InChI Key: FYCODPVDEFFWSR-UHFFFAOYSA-N
  • SMILES Notation: CS(=O)(=O)ClC1=CC=CC(NC(=O)NC2=NC=C(CCNC3=C4SC=CC4=NC=N3)S2)=C1
Chemical Reactions Analysis

SNS-314 mesylate can undergo various chemical reactions:

  1. Oxidation: Can lead to the formation of oxidized derivatives.
  2. Reduction: Reduction can yield different forms with altered chemical properties.
  3. Substitution: Nucleophilic substitution can modify the compound's structure and potentially its biological activity.
  4. Hydrolysis: Under acidic or basic conditions, hydrolysis can break down SNS-314 mesylate into its constituent parts .

Technical Details

  • Conditions for oxidation or reduction may involve specific catalysts or reagents.
  • Substitution reactions typically require careful control of reaction conditions to ensure selectivity.
Mechanism of Action

SNS-314 mesylate acts as an ATP-competitive inhibitor of Aurora kinases A, B, and C.

Mode of Action

The inhibition of these kinases disrupts the normal progression of mitosis:

  • Proliferating cells treated with SNS-314 bypass the mitotic spindle checkpoint.
  • This leads to failure in cytokinesis, resulting in multiple rounds of endoreduplication and ultimately cell death .

Biochemical Pathways

The compound interferes with critical signaling pathways involved in cell division, contributing to its anti-tumor effects.

Applications

SNS-314 mesylate has diverse applications across various fields:

  1. Scientific Research:
    • Used as a tool compound to study Aurora kinases' roles in cell division.
    • Investigates the effects of Aurora kinase inhibition on cellular processes.
  2. Medical Applications:
    • Currently in clinical trials for treating advanced solid tumors.
    • Demonstrated efficacy in preclinical models against various cancer types, including melanoma and breast cancer .
  3. Pharmaceutical Development:
    • Aids in developing new anticancer therapies targeting Aurora kinases due to its selectivity and potency.
Mechanisms of Action & Kinase Selectivity

ATP-Competitive Inhibition of Aurora Kinase Isoforms (A/B/C)

SNS-314 mesylate is a potent ATP-competitive inhibitor targeting all three Aurora kinase isoforms (Aurora A, B, and C). It binds directly to the ATP-binding pocket of these kinases, disrupting their catalytic activity and subsequent phosphorylation of downstream substrates. Biochemical assays reveal low nanomolar inhibitory potency against each isoform, with IC₅₀ values of 9 nM for Aurora A, 31 nM for Aurora B, and 3–6 nM for Aurora C [2] [9] [10]. This pan-inhibitory profile is significant given the distinct mitotic roles of each kinase:

  • Aurora A: Regulates spindle assembly and centrosome maturation.
  • Aurora B/C: Govern chromosomal alignment, cytokinesis, and histone modification [1] [4].

In cellular models, SNS-314 induces mitotic catastrophe through defective spindle formation and failed cytokinesis. Proliferating cells undergo endoreduplication (DNA replication without division), leading to polyploidy and apoptosis. This mechanism is evidenced by in vitro studies across solid tumor cell lines (e.g., HCT116 colon cancer), where SNS-314 achieves IC₅₀ values of 1.8–24 nM [2] [8] [9].

Table 1: Isoform-Specific Inhibitory Profile of SNS-314 Mesylate

Kinase IsoformIC₅₀ (nM)Primary Mitotic Function
Aurora A9Spindle assembly, centrosome maturation
Aurora B31Chromosomal alignment, cytokinesis
Aurora C3–6Functional overlap with Aurora B

Structural Basis of DFG-In Conformation Binding

The high-affinity binding of SNS-314 mesylate to Aurora kinases is enabled by its interaction with the DFG-in (Asp-Phe-Gly) conformation of the kinase activation loop. This conformation positions key residues for optimal inhibitor engagement [8] [9]:

  • The urea-thiazole scaffold forms hydrogen bonds with the hinge region of Aurora kinases.
  • The 3-chlorophenyl group occupies a hydrophobic pocket near the gatekeeper residue.
  • The thienopyrimidine group stabilizes the DFG motif through van der Waals interactions.

Molecular modeling confirms that SNS-314 mesylate exploits a unique hydrophobic pocket adjacent to the ATP-binding site, enhancing selectivity. This binding mode prevents the conformational shift to the active state, locking Aurora kinases in an inactive form and halting mitotic progression [9] [10].

Selectivity Profiling Against 219 Kinases

SNS-314 mesylate exhibits exceptional selectivity for Aurora kinases over other human kinases. Broad profiling across 219 diverse kinases revealed inhibition of only 24 kinases (>65% inhibition at 1 µM) [8] [9] [10]. Notable observations include:

  • High selectivity: Minimal off-target activity against non-mitotic kinases (e.g., MAPK, EGFR).
  • Primary off-targets: Limited inhibition of FLT3, CK1δ, and RET, though at IC₅₀ values >100-fold higher than for Aurora kinases.
  • Therapeutic relevance: This selectivity reduces risks of non-mitotic toxicities in clinical settings.

Table 2: Selectivity Profile of SNS-314 Mesylate Across Kinase Families

Kinase FamilyNumber InhibitedKey Off-TargetsClinical Relevance
Aurora (A/B/C)3NonePrimary targets
Tyrosine Kinases7FLT3, RETLimited inhibition
Serine/Threonine14CK1δ, PLK1Moderate inhibition

Differential Inhibition of Histone H3 Phosphorylation (Ser10)

SNS-314 mesylate’s inhibition of Aurora B/C directly suppresses phosphorylation of histone H3 at serine 10 (pHH3), an epigenetic marker essential for chromatin condensation during mitosis [1] [5] [8]:

  • Biomarker utility: pHH3 reduction is a pharmacodynamic indicator of Aurora B inhibition in vivo.
  • Dose-dependent effects: In HCT116 xenografts, doses of 50–100 mg/kg suppress pHH3 for ≥10 hours post-administration [8].
  • Cellular consequences: Loss of pHH3 triggers mitotic arrest, polyploidy, and caspase-3 activation [4] [8].

Notably, pHH3 inhibition occurs at lower concentrations (EC₅₀ < 16 nM) than those required for antiproliferative effects, validating its role as a mechanism-based biomarker. In anaplastic thyroid cancer models, SNS-314 reduced pHH3 within 24 hours, correlating with reduced colony formation in soft agar assays [4] [5].

Properties

CAS Number

1146618-41-8

Product Name

SNS-314 Mesylate

IUPAC Name

1-(3-chlorophenyl)-3-[5-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]-1,3-thiazol-2-yl]urea;methanesulfonic acid

Molecular Formula

C19H19ClN6O4S3

Molecular Weight

527.0 g/mol

InChI

InChI=1S/C18H15ClN6OS2.CH4O3S/c19-11-2-1-3-12(8-11)24-17(26)25-18-21-9-13(28-18)4-6-20-16-15-14(5-7-27-15)22-10-23-16;1-5(2,3)4/h1-3,5,7-10H,4,6H2,(H,20,22,23)(H2,21,24,25,26);1H3,(H,2,3,4)

InChI Key

FYCODPVDEFFWSR-UHFFFAOYSA-N

SMILES

CS(=O)(=O)O.C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC=C(S2)CCNC3=NC=NC4=C3SC=C4

Synonyms

SNS 314
SNS-314
SNS314

Canonical SMILES

CS(=O)(=O)O.C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC=C(S2)CCNC3=NC=NC4=C3SC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.